2-(4-hydroxypiperidin-1-yl)-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide

説明

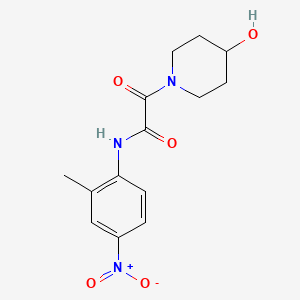

2-(4-Hydroxypiperidin-1-yl)-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide is a synthetic small molecule characterized by a central oxoacetamide scaffold substituted with a 4-hydroxypiperidine moiety and a 2-methyl-4-nitrophenyl aromatic group. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes or receptors requiring both polar and hydrophobic interactions .

Structure

3D Structure

特性

IUPAC Name |

2-(4-hydroxypiperidin-1-yl)-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O5/c1-9-8-10(17(21)22)2-3-12(9)15-13(19)14(20)16-6-4-11(18)5-7-16/h2-3,8,11,18H,4-7H2,1H3,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBRSPKRSYYAYTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)N2CCC(CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-hydroxypiperidin-1-yl)-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

Introduction of the Hydroxyl Group: The hydroxyl group is introduced via hydroxylation reactions, often using reagents like osmium tetroxide or hydrogen peroxide.

Attachment of the Nitrophenyl Group: The nitrophenyl group is introduced through nitration reactions, typically using nitric acid and sulfuric acid.

Formation of the Oxoacetamide Moiety: The oxoacetamide group is formed through acylation reactions, using acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反応の分析

Types of Reactions

2-(4-hydroxypiperidin-1-yl)-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The nitro group can be reduced to an amine.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Conditions often involve strong nucleophiles like sodium hydride or organolithium reagents.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of various substituted piperidine derivatives.

科学的研究の応用

2-(4-hydroxypiperidin-1-yl)-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory effects.

Industry: Used in the development of new materials and chemical processes.

作用機序

The mechanism of action of 2-(4-hydroxypiperidin-1-yl)-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The hydroxyl and nitrophenyl groups may interact with enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Table 1: Structural and Functional Comparison of Analogs

Key Structural Trends and Implications

Piperidine/Piperazine Modifications: The hydroxyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to benzyl () or benzylpiperazine () derivatives. This may improve solubility but reduce membrane permeability .

Aromatic Group Variations :

- The 2-methyl-4-nitrophenyl group in the target compound provides a balance of steric bulk and electron-withdrawing effects. In contrast, thiazole derivatives () prioritize heteroaromatic interactions, while adamantane-indol analogs () favor hydrophobic binding .

Indole-based analogs () lack reported activity, highlighting the critical role of the nitrophenyl group in the target molecule’s bioactivity .

生物活性

2-(4-hydroxypiperidin-1-yl)-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide is a compound of interest due to its potential therapeutic applications, particularly in the treatment of neurological disorders. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a hydroxypiperidine moiety, a nitrophenyl group, and an oxoacetamide functional group. Its molecular formula is C_{13}H_{16}N_{4}O_{4}, with a molecular weight of 288.29 g/mol.

Research indicates that this compound acts primarily as a muscarinic receptor antagonist , specifically targeting the M4 subtype. This interaction is crucial for modulating neurotransmitter release and has implications for various neurological conditions, including Alzheimer's disease and other cognitive disorders .

Pharmacological Effects

The compound exhibits several pharmacological effects:

- Neuroprotective Properties : Studies suggest that it may protect neuronal cells from apoptosis induced by oxidative stress, enhancing cell survival in neurodegenerative contexts.

- Cognitive Enhancement : Preliminary data indicate potential cognitive-enhancing effects, possibly through modulation of cholinergic signaling pathways.

- Antidepressant-like Effects : Some animal models have shown that the compound may exhibit antidepressant-like activity, suggesting a broader spectrum of action beyond cognitive enhancement .

Data Tables

Case Study 1: Neuroprotection in Alzheimer's Disease Models

In a study involving transgenic mice models of Alzheimer's disease, treatment with this compound resulted in significant reductions in amyloid-beta plaque formation and improved cognitive function as measured by the Morris water maze test. The mechanism was attributed to enhanced cholinergic transmission and reduced neuroinflammation .

Case Study 2: Behavioral Assessment in Depression Models

Another study assessed the antidepressant potential of the compound using the forced swim test and tail suspension test in rodents. Results indicated that administration led to a significant decrease in immobility time, suggesting an antidepressant-like effect. These findings support further exploration into its use for mood disorders .

Q & A

Q. How can researchers balance structural complexity with synthetic feasibility during analog design?

- Answer:

- Retrosynthetic analysis: Prioritize analogs with modular scaffolds (e.g., replace 4-nitrophenyl with 4-cyanophenyl to simplify synthesis) .

- High-throughput screening: Use parallel synthesis to generate small libraries (20–50 derivatives) for rapid SAR evaluation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。